What is the chemical structure of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide?
What is the chemical structure of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide?
An In-depth Technical Guide to 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS No. 1174229-36-7), a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and theoretical predictions to offer insights into its chemical structure, properties, potential synthetic routes, and putative biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related chemical scaffolds.
Chemical Structure and Properties
The chemical identity of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is established by its fundamental properties.
| Property | Value | Source |
| CAS Number | 1174229-36-7 | [3] |
| Molecular Formula | C₆H₇Br₂N₃OS | |
| Molecular Weight | 329.01 g/mol | |
| Canonical SMILES | C1=C(C2=C(N1)SC(=N2)N)O.Br.Br | |
| InChI | InChI=1S/C6H5N3OS.2BrH/c7-6-8-3-1-2-4(10)9-5(3)11-6;;/h1-2H,(H,9,10)(H2,7,8);2*1H | [4] |
| InChIKey | PZEMHMGGMKMETA-UHFFFAOYSA-N | [4] |
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of the chemical structure of this compound is the existence of keto-enol tautomerism. The "[pyridin-5-ol]" nomenclature suggests the enol form, while alternative naming, such as "2-Amino-4H,5H-[1][2]thiazolo[5,4-b]pyridin-5-one," indicates the keto form.
Caption: Keto-enol tautomerism of the core structure.
Based on the prevalence of the keto form in related heterocyclic systems and information from chemical suppliers, it is highly probable that 2-Amino-4H,5H-[1][2]thiazolo[5,4-b]pyridin-5-one dihydrobromide is the more stable and therefore predominant tautomer in the solid state and in solution. This guide will proceed with the assumption of the keto structure.
Synthesis and Reactivity
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the thiazole ring onto a pre-functionalized pyridine core.
Caption: Retrosynthetic analysis of the target molecule.
Potential Synthetic Protocol
A feasible synthetic route could involve the following key steps:
-
Preparation of a Substituted Pyridine: Starting with a suitable pyridine derivative, introduction of functional groups at the 2, 3, and 5 positions is necessary. This could involve nitration, followed by reduction to an amine, and subsequent halogenation.
-
Thiourea Formation: Reaction of the 2-amino-3-halopyridine intermediate with a thiourea equivalent.
-
Cyclization: Intramolecular cyclization to form the fused thiazole ring. This is often acid-catalyzed.
-
Dihydrobromide Salt Formation: Treatment of the free base with hydrobromic acid to yield the final product.
Note: The specific reagents and reaction conditions would require experimental optimization. The synthesis of related thiazolopyridines has been reported, providing a solid foundation for developing a specific protocol for this compound.
Predicted Spectral Characteristics
In the absence of published spectral data, the following characteristics can be predicted based on the chemical structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts would be influenced by the electron-withdrawing nature of the thiazole ring and the carbonyl group.
13C NMR Spectroscopy
The carbon NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the fused heterocyclic system, and the pyridine ring carbons.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₅N₃OS). Common fragmentation patterns for thiazolopyridines involve cleavage of the thiazole and pyridine rings.
Potential Applications and Biological Activity
The 2-aminothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of activities, suggesting potential therapeutic applications for 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide.
Kinase Inhibition
The 2-aminothiazole core is a key structural feature in several kinase inhibitors. For example, Dasatinib, a potent inhibitor of multiple tyrosine kinases, contains a 2-aminothiazole moiety. It is plausible that the title compound could exhibit inhibitory activity against various kinases, making it a candidate for investigation in oncology and immunology.
Caption: Putative mechanism of kinase inhibition.
Antimicrobial and Antiviral Activity
Thiazole and thiadiazole derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. The nitrogen and sulfur atoms in the heterocyclic system can interact with key enzymes in microbial and viral replication pathways.
Other Potential Activities
The broader class of thiazolopyridines has been investigated for a variety of other biological activities, including as anti-inflammatory agents and for their effects on the central nervous system.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling chemical reagents should be observed. Based on related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide represents an interesting chemical scaffold with potential for further investigation in drug discovery. Although direct experimental data is scarce, this guide provides a comprehensive overview based on the analysis of its chemical structure, theoretical predictions, and the known properties of related compounds. It is our hope that this document will serve as a valuable starting point for researchers interested in exploring the chemistry and biological activity of this and similar molecules.
References
- Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
-
NextSDS. (n.d.). 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. Retrieved from [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
